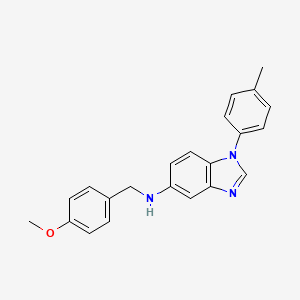
N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core substituted with a 4-methoxybenzyl group and a 4-methylphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For instance, o-phenylenediamine can react with 4-methylbenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form 1-(4-methylphenyl)-1H-benzimidazole.
-
Substitution with 4-Methoxybenzyl Group: : The next step involves the introduction of the 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the nitro groups if present or reduce double bonds. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound could be explored for similar properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity. This compound might interact with cellular pathways involved in cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-1H-benzimidazol-5-amine: Lacks the 4-methylphenyl group, which might affect its biological activity.
1-(4-methylphenyl)-1H-benzimidazol-5-amine: Lacks the 4-methoxybenzyl group, potentially altering its chemical properties.
N-(4-methoxybenzyl)-1-(4-chlorophenyl)-1H-benzimidazol-5-amine: Substitution of the methyl group with a chlorine atom could significantly change its reactivity and biological effects.
Uniqueness
N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine is unique due to the presence of both the 4-methoxybenzyl and 4-methylphenyl groups. These substituents can influence the compound’s lipophilicity, electronic properties, and steric factors, potentially enhancing its interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-16-3-8-19(9-4-16)25-15-24-21-13-18(7-12-22(21)25)23-14-17-5-10-20(26-2)11-6-17/h3-13,15,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYAJMSVGMUCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide](/img/structure/B4926693.png)
![(5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4926699.png)
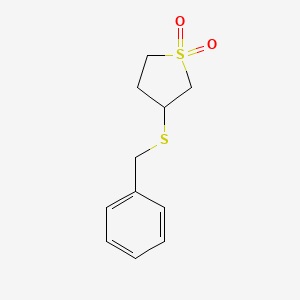
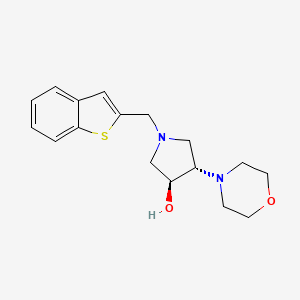
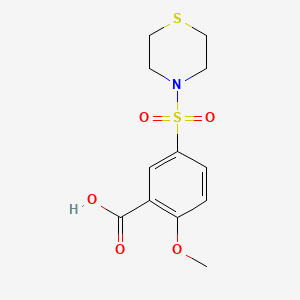
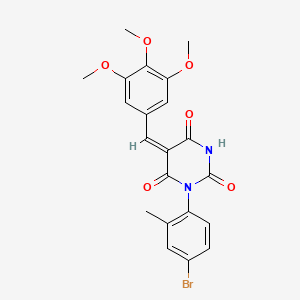
![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4926741.png)

![1-(1,3-Benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B4926750.png)
![2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B4926770.png)
![N,N-dimethyl-3-[[(2-propylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B4926774.png)
![[6-Acetyloxy-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-7-yl]methyl acetate](/img/structure/B4926786.png)
